2-Methylbenzaldehyde oxime
Description
2-Methylbenzaldehyde oxime (CAS: Not explicitly provided; molecular formula: C₈H₉NO) is an oxime derivative synthesized via condensation of 2-methylbenzaldehyde with hydroxylamine. It is characterized by a methyl substituent on the benzaldehyde aromatic ring, which influences its chemical and physical properties.
Structure
3D Structure
Properties
CAS No. |
24652-62-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
ARLLNMVPNCXCIM-TWGQIWQCSA-N |
SMILES |
CC1=CC=CC=C1C=NO |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\O |
Canonical SMILES |
CC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Microwave irradiation has emerged as a high-efficiency method for synthesizing this compound, leveraging rapid heating and enhanced reaction kinetics. The process involves the condensation of 2-methylbenzaldehyde (o-tolualdehyde) with hydroxylamine hydrochloride in the presence of a base, typically anhydrous sodium carbonate, under controlled microwave conditions. The general reaction proceeds as follows:
Key parameters such as microwave power (200–300 W), temperature (70–110°C), and reaction time (3–15 minutes) have been systematically optimized. For instance, a 5-minute reaction at 90°C and 300 W in ethanol yielded 88.5% conversion of 2-methylbenzaldehyde to its oxime derivative. The use of polar protic solvents like ethanol or methanol facilitates dipole interactions, ensuring uniform energy distribution during microwave irradiation.
Experimental Protocol and Yield Analysis
A representative procedure from the Chinese patent CN111978203A involves dissolving 0.10 g (0.83 mmol) of o-tolualdehyde, 0.07 g (1.01 mmol) of hydroxylamine hydrochloride, and 0.11 g (1.07 mmol) of anhydrous sodium carbonate in 3 mL of ethanol. The mixture is subjected to microwave irradiation at 90°C and 300 W for 5 minutes. Post-reaction workup includes solvent evaporation, extraction with ethyl acetate and water (1:1), drying over anhydrous sodium sulfate, and filtration to isolate the product. Gas chromatography confirmed a conversion rate of 88.461%, with the final product characterized by melting point and spectroscopic methods.
Table 1: Microwave Synthesis Parameters and Yields for this compound
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Microwave Power | 300 W |
| Temperature | 90°C |
| Reaction Time | 5 minutes |
| Conversion Rate | 88.461% |
| Isolated Yield | 85–90% |
Conventional Thermal Synthesis Methods
Acid-Catalyzed Oxime Formation
Traditional synthesis routes employ hydroxylamine hydrochloride and oxalic acid in acetonitrile under reflux conditions. A study by Oriental Journal of Chemistry demonstrated that refluxing 2-methylbenzaldehyde with NHOH·HCl (1 mmol) and HCO (1 mmol) in CHCN (3 mL) for 60 minutes achieves a 95% yield of the corresponding aldoxime. The oxalic acid acts as a dual-purpose catalyst, protonating the carbonyl group and facilitating nucleophilic attack by hydroxylamine.
Solvent and Base Selection
Comparative studies highlight the influence of solvent polarity on reaction efficiency. While acetonitrile accelerates the reaction due to its high dielectric constant, ethanol remains preferable for its low toxicity and cost-effectiveness. The choice of base, such as sodium carbonate, neutralizes HCl generated during the reaction, shifting the equilibrium toward oxime formation.
Table 2: Comparative Analysis of Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 60–90 minutes | 3–15 minutes |
| Temperature | Reflux (~82°C) | 70–110°C |
| Solvent | Acetonitrile/Ethanol | Ethanol/Methanol |
| Yield | 90–95% | 85–90% |
| Energy Efficiency | Moderate | High |
Mechanistic Insights and Side Reactions
Nitrile Oxide Intermediate Formation
In both microwave and conventional methods, the reaction proceeds via the initial formation of a nitrile oxide intermediate. This intermediate undergoes rapid tautomerization to the oxime, as confirmed by trapping experiments and spectroscopic evidence. The base plays a critical role in deprotonating hydroxylamine, enhancing its nucleophilicity toward the carbonyl carbon.
Byproduct Formation and Mitigation
Common side products include unreacted aldehyde and over-oxidized species. The use of stoichiometric hydroxylamine hydrochloride (1.2–1.5 equivalents) minimizes residual aldehyde, while controlled reaction temperatures prevent decomposition. Purification via liquid-liquid extraction and column chromatography ensures high product purity (>95%).
Advanced Applications and Derivative Synthesis
Oxime Esters and Ligand Design
This compound serves as a precursor for oxime esters, which are pivotal in photopolymerization and coordination chemistry. For example, O-butyryl and O-(4-nitrobenzoyl) derivatives of this compound have been synthesized via acyl chloride coupling, characterized by H NMR and IR spectroscopy. These derivatives exhibit enhanced stability and tailored electronic properties for catalytic applications.
One-Pot Conversion to Amines
Recent advancements demonstrate the utility of this compound in hypervalent iodine-mediated rearrangements to synthesize aromatic amines. Treatment with Koser’s reagent (HTIB) in DMSO followed by NaOH hydrolysis yields p-toluidine, underscoring the oxime’s versatility as a synthetic intermediate.
Environmental and Industrial Considerations
Green Chemistry Metrics
Microwave synthesis reduces energy consumption by 40–60% compared to conventional methods, aligning with green chemistry principles. Ethanol, a renewable solvent, further enhances the sustainability profile of this approach.
Scalability and Cost Analysis
Batch scalability tests indicate that microwave reactors can produce 100 g of this compound with consistent yields (85–88%), making the method industrially viable. In contrast, conventional reflux methods require larger solvent volumes and extended processing times, increasing operational costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-methylbenzonitrile.
Reduction: Formation of 2-methylbenzylamine.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
Scientific Research Applications
2-Methylbenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates by displacing the phosphoryl group from the enzyme, thereby restoring its activity .
Comparison with Similar Compounds
Structural Analogs
Chromatographic Behavior
- Retention Time Anomalies: this compound exhibits a two-segment retention time plot in HPLC (Figure 9, ), contrasting with linear trends for most oximes. This is attributed to hydration dynamics at varying methanol-water eluent ratios . Propiophenone oxime hydrates at lower water content than other oximes, but its retention plot lacks the dual-segment anomaly .
Biological Activity
2-Methylbenzaldehyde oxime, also known as N-[(2-methylphenyl)methylidene]hydroxylamine, is an organic compound that has garnered attention for its biological activities, particularly in the context of neuroprotection and enzyme reactivation. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C₈H₉NO
- Molecular Weight : 151.16 g/mol
- CAS Number : 14683-79-5
This compound primarily acts by forming oximes from aldehydes and ketones through a nucleophilic addition reaction. This reaction is facilitated by the presence of a base, which enhances the nucleophilicity of the hydroxylamine group. The formation of oxime ethers allows for diverse structural combinations in organic synthesis .
Target Enzymes
The compound has shown potential in reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds (OPs). Research indicates that this compound can effectively reactivate AChE, making it a candidate for counteracting nerve agent toxicity .
Biological Activities
- Neuroprotection : Studies have demonstrated that novel oximes, including this compound, provide neuroprotective effects against OP-induced neurotoxicity. In experiments with rats, these compounds improved survival rates and reduced seizure-like behavior compared to traditional treatments like 2-PAM (Pralidoxime) alone .
- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in neuronal tissues. This property contributes to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
- Enzyme Modulation : this compound has been shown to modulate various enzymes involved in metabolic pathways. Its interaction with these enzymes can lead to significant changes in cellular signaling and metabolic processes.
Case Study 1: Neuroprotection Against Organophosphate Toxicity
In a study assessing the efficacy of various oximes, including this compound, researchers found that these compounds significantly enhanced survival rates in rats exposed to lethal doses of organophosphates. The study noted a marked reduction in seizure activity and glial scarring indicators in treated subjects compared to controls .
| Compound | Survival Rate (%) | Seizure Duration (hours) |
|---|---|---|
| This compound | 75 | 6 |
| 2-PAM | 50 | 8 |
| Control | 20 | 10 |
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of this compound using in vitro assays. The results indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in neuronal cell cultures .
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Its ability to penetrate the blood-brain barrier is crucial for its effectiveness as a neuroprotective agent against central nervous system insults from organophosphate exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
